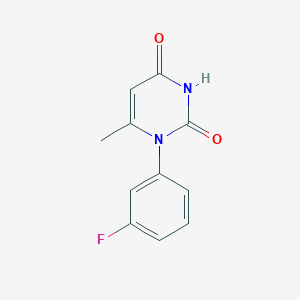
1-(3-fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidinediones It is characterized by the presence of a fluorophenyl group attached to the pyrimidine ring, which is further substituted with a methyl group
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit the bcl2 family members and the p53/mdm2 pathway . These targets play a crucial role in regulating cell death and survival, making them important targets for cancer therapy.
Mode of Action
1-(3-fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione interacts with its targets by binding to them, which can lead to inhibition of their activity . This interaction can result in changes in the cellular processes controlled by these targets, such as apoptosis and cell cycle regulation .
Biochemical Pathways
The compound affects the apoptosis and cell cycle pathways, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway . The Bcl2 family members are key regulators of the apoptotic pathway, while the p53/MDM2 pathway is involved in cell cycle regulation. Inhibition of these pathways can lead to increased apoptosis and altered cell cycle progression, which can result in the death of cancer cells .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and induction of apoptosis in cancer cells . This can lead to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Condensation Reaction: The starting materials, such as 3-fluorobenzaldehyde and acetone, undergo a condensation reaction in the presence of a base (e.g., sodium hydroxide) to form an intermediate.
Cyclization: The intermediate is then cyclized using urea or thiourea to form the pyrimidinedione ring.
Methylation: The resulting compound is methylated using a methylating agent (e.g., methyl iodide) to introduce the methyl group at the 6-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques can also be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carboxyl, or other oxygen-containing groups.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Compounds with different substituents on the pyrimidine ring.
Aplicaciones Científicas De Investigación
1-(3-Fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
1-(3-Fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
1-(3-fluorophenyl)piperazine:
3-Fluoroacetophenone: Another fluorinated aromatic compound with different chemical properties and uses.
3-Fluoroamphetamine: A structurally related compound with distinct pharmacological effects.
These compounds share the common feature of having a fluorophenyl group but differ in their functional groups and overall structures, leading to different properties and applications.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-6-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-5-10(15)13-11(16)14(7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPXWAFUPTXVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(4-bromothiophene-2-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine](/img/structure/B2975402.png)
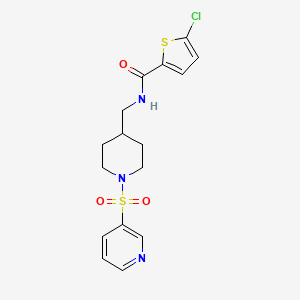

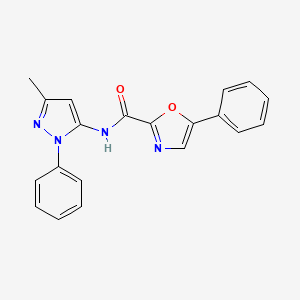
![1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2975408.png)
![rel-2-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2975410.png)
![ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2975411.png)
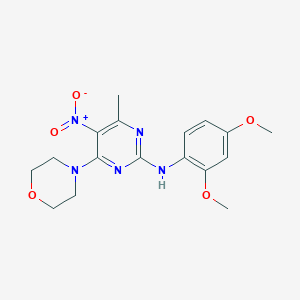
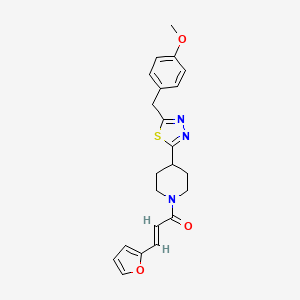
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/new.no-structure.jpg)
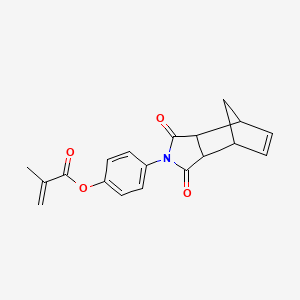
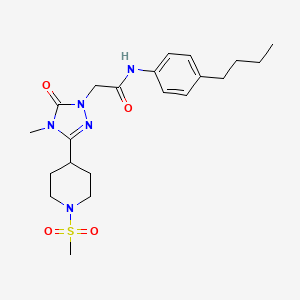
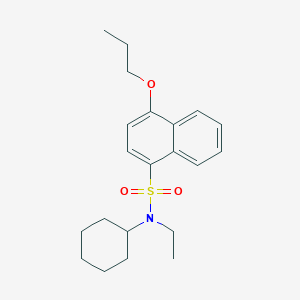
![[3-(trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2975424.png)
